2-[4-(Bromomethyl)phenoxymethyl]oxolane
Overview
Description
2-[4-(Bromomethyl)phenoxymethyl]oxolane is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenoxy group, which is further linked to an oxolane ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenoxymethyl]oxolane typically involves the reaction of 4-(bromomethyl)phenol with oxolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenoxymethyl]oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces corresponding carboxylic acids .
Scientific Research Applications
2-[4-(Bromomethyl)phenoxymethyl]oxolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules and the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenoxymethyl]oxolane involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This property makes it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Chloromethyl)phenoxymethyl]oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-[4-(Methyl)phenoxymethyl]oxolane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
2-[4-(Hydroxymethyl)phenoxymethyl]oxolane: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness
2-[4-(Bromomethyl)phenoxymethyl]oxolane is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the efficient modification of other molecules, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-[[4-(bromomethyl)phenoxy]methyl]oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLMPVINGCKZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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